molecular formula C12H19N3O2 B13535564 3-Tert-butoxycarbonylaminobenzylhydrazine

3-Tert-butoxycarbonylaminobenzylhydrazine

Cat. No.: B13535564
M. Wt: 237.30 g/mol
InChI Key: DRAFVYACXNQDJG-UHFFFAOYSA-N
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Description

3-Tert-butoxycarbonylaminobenzylhydrazine is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an aminobenzylhydrazine moiety The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butoxycarbonylaminobenzylhydrazine typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran (THF), under mild conditions . The general reaction scheme is as follows:

  • Dissolve the aminobenzylhydrazine in a suitable solvent (e.g., THF).
  • Add di-tert-butyl dicarbonate (Boc2O) and a base (e.g., sodium hydroxide or 4-dimethylaminopyridine).
  • Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
  • Purify the product by standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve larger-scale equipment and more efficient purification methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butoxycarbonylaminobenzylhydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of the Boc protecting group.

    Substitution: The hydrazine moiety can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

3-Tert-butoxycarbonylaminobenzylhydrazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the protection and deprotection of amine groups.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as a building block in the development of drug candidates and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Tert-butoxycarbonylaminobenzylhydrazine involves the protection of amine groups through the formation of a Boc-protected intermediate. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis, enabling the sequential construction of complex molecules .

Comparison with Similar Compounds

Similar Compounds

    N-tert-butoxycarbonylhydrazine: Similar in structure but lacks the benzyl group.

    tert-Butyl carbazate: Another Boc-protected hydrazine derivative.

    N-Boc-amino acids: Boc-protected amino acids used in peptide synthesis.

Uniqueness

3-Tert-butoxycarbonylaminobenzylhydrazine is unique due to the presence of both the Boc-protected amine and the benzylhydrazine moiety. This combination allows for specific reactivity and applications in organic synthesis that are not achievable with simpler Boc-protected compounds .

Properties

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

tert-butyl N-[3-(hydrazinylmethyl)phenyl]carbamate

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-10-6-4-5-9(7-10)8-14-13/h4-7,14H,8,13H2,1-3H3,(H,15,16)

InChI Key

DRAFVYACXNQDJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)CNN

Origin of Product

United States

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